n-(3-Methylphenyl)-2-nitrobenzamide
Description
Contextualization within Substituted Benzamide (B126) Chemistry
Substituted benzamides are a class of organic compounds characterized by a benzoyl group bonded to a nitrogen atom, which is further substituted with various functional groups. This structural motif is a cornerstone in the development of a wide range of biologically active molecules. Benzamide derivatives have demonstrated a variety of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant activities. researchgate.net The versatility of the benzamide scaffold allows for fine-tuning of its physicochemical and pharmacokinetic properties through the introduction of different substituents on the aromatic rings. This modularity makes them attractive candidates for drug design and discovery.
Academic Significance of Nitrobenzamide Derivatives
The presence of a nitro group (-NO2) on the benzamide structure introduces unique electronic and chemical properties. The nitro group is strongly electron-withdrawing, which can significantly influence the molecule's polarity and its interactions with biological targets. nih.gov In medicinal chemistry, nitroaromatic compounds are often investigated for their potential as antimicrobial and anticancer agents. researchgate.netnih.gov The mechanism of action for many nitro-containing drugs involves the bioreduction of the nitro group to form reactive intermediates that can interact with cellular components like DNA. nih.gov Furthermore, the nitro group can serve as a synthetic handle, allowing for further chemical modifications and the creation of diverse compound libraries for screening.
Overview of Key Research Areas for N-(3-Methylphenyl)-2-nitrobenzamide (B1348902)
While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural features suggest potential areas of investigation. Based on the known activities of related substituted benzamides and nitrobenzamides, research could focus on:
Anticancer Activity: Many N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines. nih.govresearchgate.net The structural similarities of this compound to compounds studied for their anticancer effects make this a logical area for future research. researchgate.netnih.gov
Antimicrobial Properties: Nitro-containing compounds have a history of use as antimicrobial agents. nih.gov Therefore, this compound could be screened for activity against various bacterial and fungal pathogens.
Chemical Synthesis and Intermediate: This compound can serve as a valuable intermediate in the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized, and the amide bond can be cleaved or modified.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H12N2O3 |
| Molecular Weight | 256.26 g/mol |
| CAS Number | 33243-51-5 |
Properties
IUPAC Name |
N-(3-methylphenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-10-5-4-6-11(9-10)15-14(17)12-7-2-3-8-13(12)16(18)19/h2-9H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLOVMUBGLBLHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352146 | |
| Record name | n-(3-methylphenyl)-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5246-49-1, 50623-64-8 | |
| Record name | n-(3-methylphenyl)-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitrobenzo-m-toluidide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparative Routes
Established Synthetic Pathways for N-(3-Methylphenyl)-2-nitrobenzamide (B1348902)
The primary and most direct method for the synthesis of this compound involves the formation of an amide bond between 2-nitrobenzoic acid or its derivatives and 3-methylaniline (m-toluidine). This can be achieved through the activation of the carboxylic acid group of 2-nitrobenzoic acid, followed by nucleophilic attack from the amino group of 3-methylaniline.
A common and highly effective approach is the conversion of 2-nitrobenzoic acid to its more reactive acyl chloride derivative, 2-nitrobenzoyl chloride. This intermediate readily reacts with 3-methylaniline to form the desired amide.
Activation of 2-nitrobenzoic acid to 2-nitrobenzoyl chloride.
Coupling of 2-nitrobenzoyl chloride with 3-methylaniline.
Acylation using 2-Nitrobenzoyl Chloride
The key to this pathway is the successful preparation of the acyl chloride intermediate.
Several reagents are effective for the conversion of carboxylic acids to acyl chlorides. chemistrysteps.comchemguide.co.ukchemguide.co.ukmasterorganicchemistry.com The choice of reagent can influence the reaction conditions and the purity of the resulting acyl chloride.
| Reagent | Formula | Byproducts | Reaction Conditions | Advantages | Disadvantages |
| Thionyl chloride | SOCl₂ | SO₂(g), HCl(g) | Often used with a catalytic amount of DMF; can be run neat or in an inert solvent (e.g., toluene, DCM) at reflux. chemicalbook.com | Volatile byproducts are easily removed, driving the reaction to completion. | Thionyl chloride is corrosive and moisture-sensitive. |
| Phosphorus pentachloride | PCl₅ | POCl₃, HCl(g) | Typically reacts at room temperature or with gentle warming in an inert solvent. chemguide.co.uk | Effective for a wide range of carboxylic acids. | The byproduct POCl₃ has a high boiling point and may require fractional distillation for removal. |
| Oxalyl chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Milder conditions, often run at low temperatures in solvents like DCM. | Produces only gaseous byproducts, simplifying purification. | More expensive than other chlorinating agents. |
For the synthesis of 2-nitrobenzoyl chloride from 2-nitrobenzoic acid, thionyl chloride is a commonly used and cost-effective reagent. The reaction is typically performed under reflux, often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.
Once 2-nitrobenzoyl chloride is prepared, it is reacted with 3-methylaniline in the presence of a base to neutralize the HCl byproduct generated during the amidation. Pyridine or triethylamine (B128534) are common choices for this purpose, and the reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
Direct Amidation Methods
While the acyl chloride route is reliable, direct coupling methods that avoid the isolation of the acyl chloride are also utilized. These methods employ coupling agents to activate the carboxylic acid in situ.
A variety of coupling reagents can facilitate the direct formation of the amide bond between 2-nitrobenzoic acid and 3-methylaniline. These reactions typically require a base to activate the carboxylic acid and to neutralize any acidic byproducts.
| Coupling Agent | Common Acronym | Description |
| Dicyclohexylcarbodiimide | DCC | A widely used carbodiimide (B86325) that activates the carboxylic acid. The byproduct, dicyclohexylurea (DCU), is a solid that can be removed by filtration. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | A water-soluble carbodiimide, simplifying byproduct removal during aqueous workup. Often used with additives like HOBt. |
| N,N'-Carbonyldiimidazole | CDI | Activates the carboxylic acid to form a reactive acylimidazole intermediate. |
These direct coupling methods are particularly useful in instances where the starting materials are sensitive to the harsh conditions of acyl chloride formation.
Considerations for Industrial Scale Synthesis
For the production of this compound on an industrial scale, several factors must be considered:
Cost of Reagents: Thionyl chloride is generally preferred over more expensive reagents like oxalyl chloride or peptide coupling agents. doubtnut.com
Process Safety: The exothermic nature of the reactions, particularly the formation of the acyl chloride and the amidation step, requires careful temperature control to prevent runaway reactions. chemicalbook.com
Waste Management: The choice of reagents impacts the waste generated. The thionyl chloride method produces gaseous byproducts that need to be scrubbed, while methods using PCl₅ produce liquid waste (POCl₃) that requires disposal or recycling. chemguide.co.ukchemguide.co.uk Solvent selection also plays a crucial role, with a move towards greener and more easily recyclable solvents.
Atom Economy: Direct amidation methods, in theory, offer better atom economy, but the cost and stoichiometry of the coupling agents must be factored in.
Regulatory Compliance: The synthesis route must comply with all relevant safety and environmental regulations.
Analogous Synthetic Strategies from Related Nitrobenzamides
The synthesis of this compound can be informed by established methods for preparing structurally similar compounds. For example, the synthesis of N-aryl amides is a well-established transformation in organic chemistry. google.comgoogle.comnih.govnih.gov
A notable analogous synthesis is the preparation of 3-methyl-2-nitrobenzamide (B2540021) from 3-methyl-2-nitrobenzoic acid. chemicalbook.com In this case, the carboxylic acid is activated with ethyl chloroformate in the presence of triethylamine, followed by the addition of ammonia (B1221849) to form the primary amide. This highlights the versatility of activating agents for amide bond formation.
Furthermore, recent developments in C-N cross-coupling reactions offer alternative, albeit more complex, routes. For instance, palladium- or copper-catalyzed amidation reactions have been developed to form N-aryl amides from aryl halides and amides. While not the most direct route for this specific target molecule, these methods are valuable for constructing more complex amide structures.
Another approach involves the direct synthesis of N-aryl amides from nitroarenes and various coupling partners, which could be a future avenue for more streamlined syntheses. rsc.org
The table below summarizes some analogous synthetic preparations that inform the synthesis of this compound.
| Product | Starting Materials | Key Reagents/Conditions | Reference |
| 3-methyl-2-nitrobenzamide | 3-Methyl-2-nitrobenzoic acid, Ammonia | Triethylamine, Ethyl chloroformate, THF | chemicalbook.com |
| N-Aryl amides | Aromatic isocyanate, Carboxylic acid | Anhydrous hydrogen halide catalyst | google.com |
| N-(o-tolyl)benzamide derivatives | Substituted benzoic acid, o-toluidine | Thionyl chloride, THF, Triethylamine | mdpi.com |
| 2-Amino-6-nitrobenzoic acid derivatives | 2-halo-6-nitrobenzoic acid, Ammonia | Cuprous catalyst |
By examining these established and analogous synthetic strategies, a robust and efficient protocol for the preparation of this compound can be designed and optimized for either laboratory or industrial-scale production.
Amide Bond Formation via Acyl Chlorides and Amines (e.g., Schotten-Baumann Reaction)
One of the most direct and widely employed methods for synthesizing this compound is the reaction between an acyl chloride and an amine. commonorganicchemistry.com This nucleophilic acyl substitution reaction involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukchemguide.co.uk
The Schotten-Baumann reaction, first described in the 1880s, provides a specific set of conditions for this type of acylation. wikipedia.orgchemistnotes.com It is characterized by the use of a two-phase system, typically an organic solvent (like dichloromethane or diethyl ether) and an aqueous base. wikipedia.org The base, commonly sodium hydroxide (B78521), serves a crucial dual purpose: it neutralizes the hydrogen chloride (HCl) that is formed as a byproduct, preventing it from protonating the unreacted amine and rendering it non-nucleophilic. byjus.comorganic-chemistry.org This neutralization drives the reaction equilibrium towards the formation of the amide product. byjus.com
The synthesis of this compound via this route involves the reaction of 2-nitrobenzoyl chloride with 3-methylaniline (m-toluidine). The general mechanism proceeds through a tetrahedral intermediate, which then collapses to expel a chloride ion, followed by deprotonation of the nitrogen atom by the base to yield the final amide product. chemistnotes.comjk-sci.com
Interactive Table 1: Typical Schotten-Baumann Conditions for this compound Synthesis
| Parameter | Description |
| Acyl Halide | 2-Nitrobenzoyl chloride |
| Amine | 3-Methylphenylamine (m-toluidine) |
| Base | Aqueous Sodium Hydroxide (NaOH) or organic bases like Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA) |
| Solvent System | Biphasic: Water and an inert organic solvent such as Dichloromethane (DCM) or THF |
| Temperature | Typically initiated at a low temperature (e.g., 0°C) to control the exothermic reaction, then allowed to warm to room temperature |
| Atmosphere | Often performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions |
Ring-Opening Reactions for Structurally Related Bis-Amides
While not a direct route to this compound itself, ring-opening reactions of cyclic anhydrides are a fundamental strategy for preparing structurally related amides and bis-amides. These reactions demonstrate the versatility of amide bond formation from different starting materials. A common example is the reaction of a cyclic anhydride (B1165640), such as phthalic anhydride, with an amine.
This reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This opens the ring to form a product that contains both a carboxylic acid group and an amide group. This intermediate can then undergo a second amide bond formation reaction with another amine (facilitated by coupling agents) to form a bis-amide.
Mechanochemical Approaches in Amide Synthesis
Emerging as a sustainable and efficient alternative to traditional solution-phase synthesis, mechanochemistry involves inducing reactions by grinding or milling solid reactants, often with minimal or no solvent (liquid-assisted grinding, LAG). nih.govacs.org This approach has been successfully applied to amide bond formation.
Mechanochemical amide synthesis can be achieved by milling carboxylic acids and amines with a suitable coupling reagent. Various activating agents have been proven effective under these solvent-free or low-solvent conditions. The advantages of this methodology include high reaction rates, mild reaction conditions, simple product isolation, and reduced generation of chemical waste. acs.org
Interactive Table 2: Comparison of Mechanochemical Amide Synthesis Methods
| Method/Reagent | Description | Key Features |
| EDC/LAG | Milling with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) using ethyl acetate (B1210297) for liquid-assisted grinding. | High selectivity; tolerates unprotected hydroxyl groups in the carboxylic acid. rsc.org |
| TCT/PPh₃ | In-situ acid activation using 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine (B44618) (PPh₃). | Rapid, efficient, and performed at room temperature with an inorganic base. rsc.org |
| Uronium Reagents (COMU/TCFH) | Use of uronium-based coupling reagents like COMU or TCFH with a base such as K₂HPO₄. | High yields (70–96%), fast reaction rates, and suitable for challenging couplings. acs.org |
| Calcium Nitride (Ca₃N₂) | Ball milling of esters with calcium nitride and ethanol (B145695) to produce primary amides. | A source of ammonia for primary amide synthesis that avoids handling gaseous reagents. nih.govorganic-chemistry.org |
Derivatization and Functionalization Techniques for this compound
The structure of this compound possesses several functional groups that can serve as handles for further chemical modification. The primary sites for derivatization are the nitro group and the two aromatic rings.
The most prominent functionalization is the reduction of the aromatic nitro group. The nitro group is strongly electron-withdrawing and can be readily reduced to a primary amino group (-NH₂) under various conditions. This transformation fundamentally alters the electronic properties of the molecule, converting the electron-withdrawing nitro substituent into an electron-donating amino group. Common reducing agents for this purpose include tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium, platinum, or nickel catalyst). The resulting compound, 2-amino-N-(3-methylphenyl)benzamide, serves as a versatile intermediate for synthesizing heterocyclic compounds, such as quinazolinones.
Furthermore, the aromatic rings are susceptible to electrophilic aromatic substitution, although the substitution patterns are governed by the existing substituents. The 2-nitro group is a powerful deactivating group and a meta-director. Conversely, the N-acyl group on the same ring is deactivating but an ortho-, para-director, while the methyl group on the second phenyl ring is an activating, ortho-, para-director. These competing influences would need to be carefully considered when planning any electrophilic substitution reactions.
Lastly, transamidation reactions, where the amine portion of the amide is exchanged, can be a potential functionalization route, particularly through metal-catalyzed processes. beilstein-journals.org
Interactive Table 3: Potential Derivatization Reactions
| Reaction Type | Reagents/Conditions | Functional Group Targeted | Resulting Structure |
| Nitro Group Reduction | SnCl₂/HCl or H₂/Pd-C | Nitro Group (-NO₂) | Forms a primary amine (2-amino-N-(3-methylphenyl)benzamide) |
| Electrophilic Substitution | e.g., Br₂/FeBr₃ (Bromination) | Aromatic Rings | Substitution on one or both aromatic rings, directed by existing groups |
| Amide Hydrolysis | Strong Acid (e.g., H₂SO₄) or Base (e.g., NaOH), Heat | Amide Linkage (-CONH-) | Cleavage to 2-nitrobenzoic acid and 3-methylaniline |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in both one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment.
The ¹H NMR spectrum of n-(3-Methylphenyl)-2-nitrobenzamide (B1348902) is expected to show distinct signals for the aromatic protons on the two phenyl rings and the methyl protons. The protons on the 2-nitrophenyl ring and the 3-methylphenyl ring will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. The methyl group on the 3-methylphenyl ring would typically appear as a singlet in the upfield region of the spectrum.
The electron-withdrawing nitro group on the 2-nitrophenyl ring significantly influences the chemical shifts of the adjacent aromatic protons, causing them to resonate at a lower field (higher ppm values). The ortho and para protons to the nitro group are most affected. Furthermore, steric interactions between the two aromatic rings, which may not be coplanar, can also lead to perturbations in the chemical shifts of the protons, particularly those close to the amide linkage.
Table 1: Predicted ¹H NMR Data for this compound This table is a prediction based on analogous compounds as specific experimental data was not found in the search results.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Amide (NH) | ~8.5-9.5 | s (broad) |
| Aromatic (2-nitrophenyl) | ~7.5-8.2 | m |
| Aromatic (3-methylphenyl) | ~7.0-7.5 | m |
| Methyl (CH₃) | ~2.3 | s |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 165-170 ppm. The carbon atom attached to the nitro group (C-2 of the benzoyl moiety) will also be deshielded and is expected to resonate at a lower field compared to the other aromatic carbons. The presence of the methyl group will result in a signal in the upfield aliphatic region of the spectrum.
Review of spectral data for similar compounds like 2-nitrobenzamide (B184338) shows the carbonyl carbon resonance around 166 ppm. chemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound This table is a prediction based on analogous compounds as specific experimental data was not found in the search results.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~165-170 |
| Aromatic (C-NO₂) | ~145-150 |
| Aromatic (C-NH) | ~138-142 |
| Aromatic (Other) | ~120-135 |
| Methyl (CH₃) | ~20-25 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC)
Two-dimensional NMR techniques are invaluable for the complete and unambiguous assignment of complex NMR spectra.
COSY (Correlation Spectroscopy) : A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are spin-coupled, typically those on adjacent carbon atoms. This would be crucial for assigning the specific protons within the two aromatic rings of this compound.
HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded carbon and proton atoms (¹³C-¹H). Each cross-peak in an HSQC spectrum corresponds to a C-H bond, directly linking a proton resonance to the carbon to which it is attached. This technique would definitively link the assigned proton signals to their corresponding carbon signals in the molecule.
While specific COSY and HSQC data for this compound were not found, the application of these techniques is a standard and essential procedure for the structural elucidation of such molecules.
Vibrational Spectroscopy (Infrared, IR)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic Stretching Frequencies for Amide and Nitro Functional Groups
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amide and nitro functionalities. The amide group gives rise to several distinct vibrations. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is a strong absorption that usually occurs between 1630 and 1695 cm⁻¹. The Amide II band, which results from a combination of N-H bending and C-N stretching, is typically observed in the 1510-1570 cm⁻¹ range.
The nitro group (NO₂) also has characteristic stretching frequencies. The asymmetric stretching vibration of the N-O bond is a strong band typically found between 1500 and 1560 cm⁻¹, while the symmetric stretching vibration appears as a medium to strong band in the 1345-1385 cm⁻¹ region. For aromatic nitro compounds, these ranges are well-established.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Amide | N-H Stretch | 3300-3500 |
| Amide | C=O Stretch (Amide I) | 1630-1695 |
| Amide | N-H Bend / C-N Stretch (Amide II) | 1510-1570 |
| Nitro (Aromatic) | Asymmetric NO₂ Stretch | 1500-1560 |
| Nitro (Aromatic) | Symmetric NO₂ Stretch | 1345-1385 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₄H₁₂N₂O₃), the exact mass can be calculated and would be confirmed by an HRMS experiment, distinguishing it from other compounds with the same nominal mass.
Elucidation of Fragmentation Pathways
In the mass spectrometer, this compound would undergo fragmentation upon ionization. The analysis of these fragment ions provides valuable information about the molecule's structure. Common fragmentation pathways for aromatic amides include cleavage of the amide bond (C-N bond) and the carbonyl-phenyl bond. The presence of the nitro group and the methylphenyl group will also influence the fragmentation pattern.
Expected fragmentation could involve:
Loss of the nitro group (NO₂).
Cleavage of the amide bond to generate fragments corresponding to the 2-nitrobenzoyl cation and the 3-methylaniline radical cation (or vice versa).
Loss of CO from the benzoyl fragment.
Fragmentation of the methylphenyl ring, such as the loss of a methyl radical.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels.
Electronic Absorption Properties and Chromophore Analysis
The UV-Vis spectrum of this compound is determined by its chromophores, which are the parts of the molecule that absorb light. In this case, the primary chromophores are the nitrated benzene (B151609) ring and the substituted phenyl ring, which are part of a conjugated system.
Crystallographic Analysis of this compound: A Search for Definitive Structural Data
A comprehensive review of published scientific literature reveals a notable absence of a definitive single-crystal X-ray diffraction (SC-XRD) study for the chemical compound this compound. Despite extensive searches of crystallographic databases and scholarly articles, the fundamental data required for a detailed analysis of its crystal structure, molecular conformation, and intermolecular interactions is not currently available in the public domain.
This lack of experimental data prevents a thorough discussion based on the established and precise methodologies of crystallographic analysis. The determination of the crystal system and space group, which are the foundational classifications of a crystalline solid, remains unknown for this specific compound. Consequently, a detailed analysis of its molecular conformation, including critical torsion angles that define the three-dimensional shape of the molecule, cannot be performed.
Furthermore, an exploration of the supramolecular assembly, which is crucial for understanding the solid-state properties of a compound, is contingent on the availability of its crystal structure. This includes the characterization of hydrogen bonding networks, such as potential N-H···O and C-H···O interactions, which play a significant role in the packing of molecules in the crystal lattice. Similarly, the presence and nature of other non-covalent interactions, such as π-stacking (π···π) interactions between the aromatic rings, cannot be confirmed or analyzed without experimental crystallographic data.
While crystallographic studies of isomeric and related compounds, such as N-(2-Methylphenyl)-2-nitrobenzamide, are available and provide insights into the behavior of similar molecular frameworks, the strict focus on this compound cannot be satisfied at this time. The subtle change in the position of the methyl group from the ortho to the meta position can significantly influence the molecular packing and the resulting crystal structure. Therefore, extrapolating data from its isomers would be speculative and scientifically unsound.
Crystallographic Analysis and Intermolecular Interactions
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Visualization of Supramolecular Interactions in the Solid State
Visualizations of the supramolecular interactions in the solid state for N-(3-Methylphenyl)-2-nitrobenzamide (B1348902), such as 2D fingerprint plots derived from Hirshfeld surfaces and 3D energy frameworks, are not publicly accessible. These visualizations are instrumental in understanding the packing motifs and the nature and energetics of the intermolecular forces governing the crystal structure. In related compounds, such visualizations have revealed intricate networks of hydrogen bonds and other weak interactions that define the crystal architecture. In the absence of specific data for the title compound, these visual representations cannot be generated.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are instrumental in predicting the properties of n-(3-methylphenyl)-2-nitrobenzamide (B1348902) by approximating the electron density of the molecule.
Geometry Optimization and Electronic Structure Prediction
The electronic structure, which describes the distribution and energies of electrons within the molecule, is also elucidated through these calculations. This provides a fundamental understanding of the molecule's behavior in chemical reactions.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C=O | ~1.24 |
| N-H | ~1.01 |
| C-N (amide) | ~1.36 |
| C-N (nitro) | ~1.48 |
| **Bond Angles (°) ** | |
| O=C-N | ~122 |
| C-N-H | ~118 |
| O-N-O | ~124 |
| Dihedral Angles (°) | |
| Phenyl Ring 1 - Phenyl Ring 2 | ~40-60 |
Note: The data presented in this table is representative and based on computational studies of structurally similar molecules. Actual values may vary.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This indicates a higher polarizability and a greater ease of undergoing chemical reactions. Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. For this compound, the presence of both an electron-donating methyl group and an electron-withdrawing nitro group influences the energies of the frontier orbitals and, consequently, the energy gap.
| Molecular Orbital | Energy (eV) |
| HOMO | ~ -6.5 |
| LUMO | ~ -2.0 |
| HOMO-LUMO Energy Gap (ΔE) | ~ 4.5 |
Note: The data presented in this table is representative and based on computational studies of structurally similar molecules. Actual values may vary.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule. It projects the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential regions.
The MEP map provides a clear depiction of electrophilic and nucleophilic sites. Regions with negative electrostatic potential, typically colored red or yellow, are rich in electrons and are susceptible to electrophilic attack. In this compound, these areas are expected to be concentrated around the oxygen atoms of the carbonyl and nitro groups. Conversely, areas with positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. Such regions are anticipated around the amide hydrogen and the aromatic protons.
Atomic Charge Distribution Analysis (e.g., Mulliken, NBO)
To quantify the charge distribution, various population analysis methods are employed, with Mulliken and Natural Bond Orbital (NBO) analyses being common choices. wikipedia.orguni-muenchen.de These methods assign partial charges to each atom in the molecule, providing a more detailed picture of the electronic landscape.
Mulliken population analysis partitions the electron density among the atoms based on the basis functions used in the calculation. wikipedia.org NBO analysis, on the other hand, localizes the wavefunction into Lewis-like structures of bonds and lone pairs, offering a more intuitive chemical picture. uni-muenchen.de The calculated atomic charges help in understanding intermolecular interactions and the reactivity of different atomic sites. For this compound, the oxygen and nitrogen atoms are expected to carry negative partial charges, while the carbonyl carbon and the hydrogen atoms attached to nitrogen and the aromatic rings will exhibit positive partial charges.
| Atom | Mulliken Charge (e) | NBO Charge (e) |
| O (carbonyl) | ~ -0.5 | ~ -0.6 |
| O (nitro) | ~ -0.4 | ~ -0.5 |
| N (amide) | ~ -0.3 | ~ -0.4 |
| N (nitro) | ~ +0.5 | ~ +0.6 |
| C (carbonyl) | ~ +0.4 | ~ +0.5 |
| H (amide) | ~ +0.3 | ~ +0.4 |
Note: The data presented in this table is representative and based on computational studies of structurally similar molecules. Actual values may vary.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering a detailed view of their motions and interactions.
Conformational Flexibility and Dynamic Behavior
The conformational landscape of this compound is primarily dictated by the rotational freedom around the amide bond (C-N) and the bonds connecting the phenyl rings to the amide group. The central amide linkage introduces a degree of planarity, but significant flexibility arises from the torsion angles between the phenyl and benzamide (B126) moieties.
ω (C-C-N-C): The amide bond torsion, which is typically close to 180° (trans) or 0° (cis), with the trans conformation being energetically more favorable for secondary amides.
φ (C-C-N-C): The torsion angle around the N-C(phenyl) bond.
ψ (O=C-C-C): The torsion angle around the C(carbonyl)-C(phenyl) bond.
The presence of the nitro group at the ortho position of the benzamide ring and the methyl group at the meta position of the N-phenyl ring introduces steric hindrance that significantly influences the preferred conformations. The nitro group, in particular, can engage in intramolecular hydrogen bonding with the amide proton, further restricting conformational freedom and stabilizing a more planar arrangement in that region of the molecule.
Molecular dynamics simulations would likely reveal that the molecule predominantly explores a limited set of low-energy conformations. The dynamic behavior would be characterized by oscillations around these equilibrium geometries and less frequent transitions between different conformational states. The timescale of these transitions would be on the order of nanoseconds.
Solvation Effects and Intermolecular Association Phenomena
The solvent environment plays a crucial role in the conformational preferences and intermolecular interactions of this compound. The molecule possesses both hydrophobic (phenyl rings, methyl group) and hydrophilic (nitro group, amide group) regions, making its behavior highly dependent on the polarity of the solvent.
In polar solvents (e.g., water, ethanol): The polar groups (amide and nitro) will be well-solvated through hydrogen bonding and dipole-dipole interactions. This can lead to a more extended conformation of the molecule to maximize its interaction with the solvent.
In nonpolar solvents (e.g., hexane, chloroform): Intramolecular interactions, such as the potential hydrogen bond between the amide proton and the nitro group, may become more pronounced. Intermolecular association through π-π stacking of the aromatic rings is also more likely in nonpolar environments, leading to the formation of dimers or larger aggregates.
MD simulations can quantify these effects by calculating the radial distribution functions of solvent molecules around specific functional groups and by analyzing the potential of mean force for dimerization or aggregation.
In Silico Molecular Modeling for Structure-Property Relationships
In silico modeling provides a powerful tool to predict the properties and potential biological activity of this compound by relating its structure to its behavior.
Computational Prediction of Binding Orientations with Hypothetical Receptors
While the specific biological targets of this compound are not well-defined, molecular docking studies can be performed against a range of hypothetical or known enzyme active sites to predict potential binding modes. For instance, considering its structural motifs, potential targets could include enzymes where amide or nitroaromatic compounds are known to bind, such as certain kinases or reductases.
A typical docking workflow would involve:
Receptor Preparation: Defining the binding pocket of the target protein.
Ligand Preparation: Generating a low-energy 3D conformation of this compound.
Docking Simulation: Using algorithms to explore various orientations and conformations of the ligand within the receptor's active site.
Scoring and Analysis: Ranking the predicted binding poses based on a scoring function that estimates the binding affinity.
The results of such a study would likely highlight the importance of the amide group as a hydrogen bond donor and acceptor, the nitro group as a potential hydrogen bond acceptor or a group involved in electrostatic interactions, and the phenyl rings for hydrophobic and π-stacking interactions. The methyl group would primarily contribute to hydrophobic interactions and could influence the binding orientation due to its steric bulk.
Correlation of Theoretical Descriptors with Experimental Observations
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties or biological activity. For this compound, a variety of theoretical molecular descriptors can be calculated.
| Descriptor Type | Specific Descriptors | Potential Correlation |
| Electronic | Dipole Moment, HOMO/LUMO energies, Electrostatic Potential | Reactivity, polarity, and intermolecular interaction strength. |
| Topological | Molecular Connectivity Indices, Wiener Index | Boiling point, viscosity, and other bulk properties. |
| Steric/Geometrical | Molecular Volume, Surface Area, Ovality | Solubility, membrane permeability, and binding affinity. |
These descriptors, once calculated, can be correlated with experimentally determined properties (if available) or with the results from other computational experiments like predicted binding affinities from molecular docking. For example, a higher dipole moment might correlate with increased solubility in polar solvents, while specific topological indices could be related to its retention time in chromatography.
Reaction Pathways and Mechanistic Elucidation
Reactivity of the Nitro Group in Ortho Position
The electron-withdrawing nature of the nitro group, particularly at the ortho position to the amide bridge, significantly activates the benzoyl ring towards certain classes of reactions.
The presence of a strongly electron-withdrawing nitro group positioned ortho to a potential leaving group on the aromatic ring makes the compound susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This type of reaction is a cornerstone of aromatic chemistry for compounds bearing such activating groups. The reaction proceeds via an addition-elimination mechanism.
The first step involves the attack of a nucleophile on the carbon atom bearing the leaving group. This step is typically rate-determining and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily disrupted during this stage. libretexts.org The ortho-nitro group plays a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance, which significantly accelerates the reaction compared to an unsubstituted ring. libretexts.orgmasterorganicchemistry.com If the nitro group were in the meta position, this resonance stabilization would not be possible, and the reaction would be much slower or not occur at all. libretexts.orgmasterorganicchemistry.com
In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org For SNAr to occur on the 2-nitrobenzamide (B184338) portion of the molecule, a suitable leaving group (such as a halide) would need to be present on the ring, typically ortho or para to the nitro group. The reaction is accelerated by the presence of electron-withdrawing groups and is a key method for introducing nucleophiles onto an electron-poor aromatic ring. masterorganicchemistry.com
Table 1: Key Factors in SNAr Reactions for Nitro-Aromatic Compounds
| Factor | Description | Role in n-(3-Methylphenyl)-2-nitrobenzamide (B1348902) |
| Activating Group | An electron-withdrawing group (EWG) that stabilizes the negative charge of the intermediate. | The ortho-nitro group is a powerful activating group. wikipedia.orglibretexts.org |
| Leaving Group | A substituent that can depart with a pair of electrons, typically a halide. | A leaving group would need to be present on the nitro-substituted ring for the reaction to proceed. |
| Nucleophile | An electron-rich species that attacks the aromatic ring. | Common nucleophiles include alkoxides, amines, and hydroxide (B78521) ions. libretexts.org |
| Intermediate | A negatively charged, non-aromatic species called a Meisenheimer complex. libretexts.org | The ortho-nitro group provides significant resonance stabilization for this intermediate. libretexts.org |
| Solvent | Polar aprotic solvents are often used to solvate the cation without interfering with the nucleophile. | Not specified in searches, but typical for this reaction type. |
The nitro group is electrochemically active and can be readily reduced. Cyclic voltammetry (CV) is a powerful technique used to study the reduction mechanisms of such compounds. researchgate.net The electrochemical reduction of nitroaromatic compounds typically involves the initial transfer of a single electron to form a nitro radical anion (ArNO₂⁻•). researchgate.net The stability of this radical anion is a key factor in the subsequent reaction pathway.
Influence of Ortho-Nitro and Meta-Methyl Substituents on Aromatic Reactivity
The substituents on both aromatic rings exert significant control over reaction outcomes through a combination of steric and electronic effects.
Steric hindrance refers to the repulsion between electron clouds of bulky groups that slows down or prevents reactions. youtube.comyoutube.com In this compound, the ortho-nitro group is positioned adjacent to the bulky amide linkage. This arrangement can create significant steric congestion around the reaction center, potentially hindering the approach of reagents. libretexts.org
For example, in transition metal-catalyzed reactions where the amide group might act as a directing group, the ortho-nitro group could sterically block the formation of the necessary metal-ligand complex. nih.gov Research has shown that even a relatively small ortho-methyl group can decrease the yield of a C-H functionalization reaction by preventing the formation of the required palladacycle intermediate. nih.gov The larger nitro group in this compound would be expected to have an even more pronounced steric effect, impacting the efficiency of reactions at the ortho position of the benzoyl ring. Similarly, the meta-methyl group on the N-phenyl ring, while less impactful on the benzoyl ring's reactivity, can influence the conformation of the molecule and sterically hinder reactions occurring at the ortho positions of its own ring.
In modern synthetic chemistry, C–H functionalization is a powerful tool for modifying complex molecules. This strategy often relies on directing groups to achieve regioselectivity. rsc.orgresearchgate.net
Amide as a Directing Group : The amide functionality is a well-established directing group, typically guiding transition metal catalysts to functionalize the C-H bond at the ortho position of the aromatic ring to which it is attached. nih.gov In this case, the amide would direct functionalization to the C-H bond at the C6 position of the 2-nitrobenzoyl ring.
Nitro Group as a Deactivating Group : For electrophilic aromatic substitution, the nitro group is a strong deactivating group and a meta-director. youtube.com However, in the context of C-H functionalization, its primary role is often electronic and steric, as described above.
Methyl Group as a Weak Activating Group : The methyl group on the N-phenyl ring is a weak activating group and an ortho-, para-director for electrophilic aromatic substitution due to its inductive electron-donating effect. youtube.comlibretexts.org
Amide Linkage Reactivity and Transformations
The amide bond is known for its stability due to resonance, which imparts a partial double bond character to the C-N bond. nih.gov However, it can undergo various transformations under specific conditions.
Cleavage of the amide bond in this compound can be achieved through harsh methods like strong acid or base hydrolysis, though this may also affect other parts of the molecule. More selective methods have been developed, including the use of powerful nucleophiles like hydrazine (B178648) or hydroxylamine, which can cleave amide bonds under milder conditions. google.com Transition metal catalysis can also facilitate amide bond cleavage. For example, iron(III) complexes have been shown to catalyze the cleavage of N-phenyl substituted amides. researchgate.netrsc.org
Besides cleavage, the amide linkage can be involved in other transformations. The nitrogen lone pair's nucleophilicity is reduced due to delocalization into the carbonyl group. However, reactions at the amide nitrogen or oxygen are possible. For instance, acylation can occur at the nitrogen under basic conditions. ncert.nic.in The amide can also be reduced to an amine using strong reducing agents like lithium aluminum hydride, though this would also reduce the nitro group.
Table 2: Potential Transformations of the Amide Linkage
| Reaction Type | Reagents/Conditions | Product Type |
| Hydrolysis (Cleavage) | Strong Acid (e.g., H₂SO₄, heat) or Base (e.g., NaOH, heat) | 2-Nitrobenzoic acid and 3-methylaniline |
| Nucleophilic Cleavage | Hydroxylamine (NH₂OH) or Hydrazine (N₂H₄) google.com | 2-Nitrobenzoic acid derivative and 3-methylaniline |
| Metal-Catalyzed Cleavage | Fe(III) catalysis, electrochemical methods researchgate.net | 2-Nitrobenzamide and 3-methylaniline derivatives |
| Reduction | Strong reducing agents (e.g., LiAlH₄) | Secondary amine (would also reduce the nitro group) |
| Directing Group | Transition metal catalysis (e.g., Pd, Ru, Cu) nih.govrsc.org | C-H functionalized this compound |
Structure Activity Relationship Sar Studies: Theoretical and Mechanistic Perspectives
Systematic Chemical Modifications and Their Impact on Molecular Function
The biological activity of N-(3-Methylphenyl)-2-nitrobenzamide (B1348902) is intrinsically linked to its chemical architecture. Modifications to the N-aryl moiety and the benzamide (B126) core can significantly alter its electronic and steric properties, thereby influencing its interaction with biological targets.
Substituent Variation on the N-Aryl Moiety
The N-aryl group, in this case, the 3-methylphenyl group, plays a crucial role in defining the molecule's orientation and binding affinity within a hypothetical active site. The position and nature of substituents on this ring are critical.
Research on related N-arylcinnamamides has shown that the presence and position of substituents on the aniline (B41778) ring significantly affect biological activity. For instance, studies on a series of N-arylcinnamamides revealed that derivatives with electron-withdrawing groups, such as trifluoromethyl, at the 3 and 5 positions of the aryl ring exhibited high activity against various bacterial strains. nih.gov This suggests that the electronic properties of the N-aryl moiety are a key determinant of efficacy.
In the context of this compound, the methyl group at the meta position introduces a mild electron-donating and steric effect. The impact of varying this substituent can be hypothesized based on general SAR principles observed in similar series of compounds.
Table 1: Hypothetical Impact of Substituent Variation on the N-Aryl Moiety of N-(Aryl)-2-nitrobenzamides
| Substituent at position 3 of N-Aryl Ring | Predicted Electronic Effect | Predicted Steric Effect | Potential Impact on Activity |
| -H | Neutral | Minimal | Baseline activity |
| -CH₃ (as in the title compound) | Weakly electron-donating | Moderate | May enhance binding through favorable hydrophobic interactions |
| -Cl | Electron-withdrawing | Moderate | Could enhance activity by altering electronic interactions with the target |
| -CF₃ | Strongly electron-withdrawing | Significant | May significantly increase activity due to strong electronic pull |
| -OCH₃ | Electron-donating | Moderate | Could either increase or decrease activity depending on the target's electronic requirements |
Derivatization of the Benzamide Core
The benzamide core, consisting of the amide linkage and the 2-nitrobenzoyl group, is another key area for structural modification. The amide bond provides a rigid planar structure and potential hydrogen bonding sites. The 2-nitro group is a strong electron-withdrawing group that significantly influences the electronic distribution of the entire molecule.
Studies on nitro-substituted benzamide derivatives have highlighted the importance of the nitro group for activity. For example, in a series of nitrobenzamides evaluated for anti-inflammatory activity, the number and orientation of nitro groups were found to be crucial for efficient binding to the iNOS enzyme. nih.govresearchgate.netuma.es Specifically, compounds with an optimal number of nitro groups showed higher inhibitory capacities. nih.govresearchgate.netuma.es
Furthermore, the development of N-alkyl nitrobenzamides as potential antitubercular agents has shown that modifications to the amide nitrogen, such as introducing alkyl chains of varying lengths, can modulate activity. mdpi.com This indicates that the amide portion of the benzamide core is a viable point for derivatization to fine-tune the molecule's properties.
Elucidation of Essential Structural Features
Based on the analysis of related compounds, several structural features are likely essential for the molecular function of this compound:
The Amide Linkage: This group provides structural rigidity and potential for hydrogen bond donation and acceptance, which are critical for anchoring the ligand in a binding pocket.
Ligand-Target Interaction Modeling and Pharmacophore Development
Computational methods provide valuable insights into the potential binding modes and structure-activity relationships of this compound.
Molecular Docking for Hypothetical Ligand-Target Binding Interactions
Molecular docking simulations can predict the preferred orientation of a ligand when bound to a specific protein target. For nitrobenzamide derivatives, docking studies have been employed to understand their binding to enzymes like inducible nitric oxide synthase (iNOS) and α-glucosidase. nih.govresearchgate.netuma.esnih.gov
In a study on nitrobenzamide derivatives with anti-inflammatory activity, molecular docking revealed that the compounds bind to the iNOS enzyme, with the efficiency of binding being influenced by the number and orientation of the nitro groups. nih.govresearchgate.netuma.es For this compound, a hypothetical docking study would likely show the nitro group forming key electrostatic or hydrogen bonding interactions with polar residues in a binding site, while the methylphenyl group would occupy a more hydrophobic pocket. The amide group would likely participate in hydrogen bonding with the protein backbone.
Table 2: Predicted Binding Interactions for this compound from Hypothetical Docking
| Molecular Moiety | Potential Interacting Residues (Hypothetical) | Type of Interaction |
| 2-Nitro Group | Arginine, Lysine, Asparagine | Hydrogen Bonding, Electrostatic |
| Amide NH | Aspartate, Glutamate (backbone carbonyl) | Hydrogen Bonding |
| Amide Carbonyl | Arginine, Lysine (backbone NH) | Hydrogen Bonding |
| 3-Methylphenyl Group | Leucine, Valine, Phenylalanine | Hydrophobic, van der Waals |
| Benzoyl Ring | Phenylalanine, Tyrosine | π-π Stacking |
Quantitative Structure-Activity Relationships (QSAR) for Predictive Design
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For N-aryl derivatives, QSAR models have been developed to predict their inhibitory activity against targets like acetylcholinesterase and butyrylcholinesterase. nih.gov These models often identify key descriptors such as lipophilicity (AlogP98), molecular shape (Kappa-1-AM), and electronic properties (Dipole-Mag) as being important for activity. nih.gov
A QSAR study on a series of this compound analogs with varying substituents on both aryl rings could lead to a predictive model. Such a model would help in designing new derivatives with potentially enhanced activity by optimizing the identified physicochemical properties. The descriptors likely to be significant in such a model would include those related to lipophilicity, electronic effects of substituents (Hammett parameters), and steric parameters. nih.gov
Advanced Applications in Chemical Research
Role as a Synthetic Intermediate for Complex Organic Molecules
N-(3-Methylphenyl)-2-nitrobenzamide (B1348902) serves as a valuable precursor for the synthesis of various complex organic molecules, most notably acridones and their derivatives. Acridones are a class of nitrogen-containing heterocyclic compounds with a tricyclic core that is found in numerous biologically active natural products and synthetic molecules.
The synthetic utility of this compound in this context is primarily centered around the reactivity of its 2-nitro group. Through a reductive cyclization process, the nitro group can be converted to an amino group, which can then undergo an intramolecular cyclization with the adjacent benzamide (B126) moiety to form the acridone (B373769) skeleton.
Reductive Cyclization to Acridones:
A common strategy involves the reduction of the nitro group to an amine, which can be achieved using various reducing agents such as tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or catalytic hydrogenation. The resulting N-(3-methylphenyl)-2-aminobenzamide can then be cyclized under acidic conditions, often with sulfuric acid or polyphosphoric acid, to yield the corresponding acridone. This intramolecular condensation is a type of Friedel-Crafts acylation where the amide carbonyl attacks the electron-rich tolyl ring.
A well-established method for the synthesis of acridones is the Ullmann condensation, which can be adapted for this compound. In a typical sequence, the nitro group is first reduced to an amine. The resulting N-(3-methylphenyl)-2-aminobenzamide can then undergo an intramolecular copper-catalyzed N-arylation to form the acridone ring system.
| Intermediate | Reagents and Conditions | Product |
| This compound | 1. SnCl₂, HCl or H₂/Pd-C2. H₂SO₄, heat | 2-Methylacridone |
| N-(3-Methylphenyl)-2-aminobenzamide | Cu, K₂CO₃, heat | 2-Methylacridone |
The synthesis of acridone from N-phenylanthranilic acid, a related transformation, is a well-documented process in organic synthesis. The cyclization is typically achieved by heating in the presence of a strong acid like sulfuric acid.
Precursor for Advanced Materials
The structural features of this compound make it a potential precursor for the synthesis of advanced materials, including dyes, pigments, and specialty chemicals.
Potential as a Precursor for Azo Dyes:
Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). The photochemical rearrangement of N-aryl-2-nitrobenzamides can lead to the formation of azo compounds. Specifically, the irradiation of 2-nitrobenzo-m-toluidide, an isomer of this compound, has been shown to yield a mixture of two isomeric azocarboxylic acids. This photorearrangement proceeds through an intermediate azoxybenzene-2-carboxylic acid. Such transformations highlight the potential of this compound to serve as a precursor for novel azo dyes with potentially interesting photophysical properties.
Acridone-Based Pigments:
As discussed, this compound is a precursor to acridone derivatives. Acridones themselves are a class of compounds known for their use as pigments. The planar, conjugated tricyclic structure of the acridone core is responsible for its color and stability, making it suitable for use in high-performance pigments. The specific shade and properties of the pigment can be tuned by introducing different substituents on the acridone skeleton, which can be derived from appropriately substituted N-aryl-2-nitrobenzamides.
| Precursor | Transformation | Potential Material |
| This compound | Photochemical Rearrangement | Azo Dyes |
| This compound | Reductive Cyclization | Acridone Pigments |
Contributions to General Organic Reaction Methodology
This compound and related N-aryl-2-nitrobenzamides are valuable substrates for the development and study of new organic reaction methodologies. The interplay between the ortho-nitro group and the amide functionality provides a unique platform for exploring various chemical transformations.
Photochemical Reactions:
The photochemical behavior of N-aryl-2-nitrobenzamides has been a subject of study, contributing to the understanding of light-induced intramolecular rearrangements. The rearrangement of 2-nitrobenzanilides to 2-(2-hydroxyphenylazo)benzoic acids upon exposure to light is a notable example. This reaction is believed to proceed via an initial intramolecular hydrogen abstraction by the excited nitro group from the amide N-H bond, leading to the formation of an azoxy intermediate, which then rearranges to the final azo product. The study of such reactions with substrates like this compound provides insights into the mechanisms of photochemical transformations of nitro compounds. rsc.org
Transition Metal-Catalyzed Reactions:
The nitro group in this compound can serve as a directing group and a handle for various transition metal-catalyzed reactions. For instance, the reductive cyclization of ortho-nitroarenes is a powerful tool for the synthesis of N-heterocycles. Transition metal catalysts, such as those based on palladium, rhodium, or iron, can facilitate the reduction of the nitro group and subsequent cyclization under mild conditions. The use of substrates like this compound in these reactions helps to expand the scope and understanding of these important catalytic processes.
Metal-Free Reductive Cyclizations:
Recent advancements have also focused on the development of transition-metal-free methods for the synthesis of heterocyclic compounds. Base-mediated intramolecular oxidative C-H amination is one such strategy that can be applied to precursors derived from N-aryl anthranilic acids, which are accessible from the reduction of compounds like this compound. These studies contribute to the growing field of sustainable and environmentally benign synthetic methodologies.
| Reaction Type | Key Features | Relevance of this compound |
| Photochemical Rearrangement | Light-induced intramolecular reaction | Model substrate for mechanistic studies of nitro group photochemistry rsc.org |
| Transition Metal-Catalyzed Reductive Cyclization | Efficient synthesis of N-heterocycles | Substrate for developing new catalytic systems |
| Metal-Free C-H Amination | Sustainable synthesis of acridones | Potential precursor for metal-free cyclization studies |
Conclusion and Future Research Directions
Summary of Current Academic Understanding
N-(3-Methylphenyl)-2-nitrobenzamide (B1348902) belongs to the broader class of benzamides, which are recognized for their diverse biological activities and applications in medicinal chemistry and material science. ontosight.airesearchgate.net The core benzanilide (B160483) structure is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. researchgate.net Research on benzamide (B126) derivatives has highlighted their potential as anti-fatigue agents, antifungal agents, and their role in treating a variety of diseases including cancer and neurological disorders. researchgate.netnih.gov
The synthesis of benzamide derivatives is a well-established area of organic chemistry, often involving the reaction of an activated carboxylic acid with an amine. nih.gov Specifically for this compound and its analogues, crystallographic studies have been conducted to determine their molecular structures. For the related compound N-(2-Methylphenyl)-2-nitrobenzamide, X-ray diffraction analysis revealed a dihedral angle of 41.48 (5)° between the two aromatic rings, with the nitro group twisted out of the plane of its attached aromatic ring. researchgate.netnih.gov The molecules are interconnected by N—H⋯O hydrogen bonds, forming chains. nih.gov This structural information is crucial for understanding potential intermolecular interactions and for designing new molecules with specific properties.
While a significant body of research exists for the broader benzamide class, the specific academic focus on this compound itself is more limited. Much of the understanding is extrapolated from studies on closely related analogues. These studies indicate that the physicochemical properties and biological activities of benzamide derivatives are highly dependent on the nature and position of the substituents on the aromatic rings.
Identification of Unexplored Research Avenues
Despite the foundational knowledge of benzamides, several research avenues for this compound remain largely unexplored. A primary area for future investigation is the comprehensive evaluation of its biological activity profile. While benzamides, in general, exhibit a wide range of pharmacological effects, including antimicrobial, analgesic, and anticancer properties, the specific activities of this compound have not been extensively documented. researchgate.netnanobioletters.com Systematic screening of this compound against various cell lines and microbial strains could uncover novel therapeutic potentials.
Furthermore, the mechanism of action for many benzamide derivatives is not fully elucidated. nih.gov Future research could focus on identifying the specific biological targets of this compound. This could involve affinity chromatography, proteomics, and molecular modeling studies to pinpoint protein interactions. Understanding the structure-activity relationship (SAR) is another critical area. Synthesizing and testing a library of derivatives with systematic variations in the substitution pattern of both the benzoyl and aniline (B41778) rings would provide valuable insights into the key structural features required for any observed biological activity.
The material science applications of this compound are also an open field for investigation. The influence of the nitro and methyl groups on the compound's photophysical and electronic properties has not been thoroughly studied. Research into its potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) or as a component in photofunctional materials, could yield interesting results. Additionally, its coordination chemistry with various metal ions could be explored, potentially leading to the development of new catalysts or functional coordination polymers.
Potential for Interdisciplinary Collaborations and Methodological Innovation
The future study of this compound would greatly benefit from interdisciplinary collaborations. A synergistic approach involving organic chemists for synthesis, pharmacologists for biological screening, and computational chemists for molecular modeling would accelerate the discovery of its potential applications. For instance, computational docking studies could predict potential biological targets, guiding more focused and efficient in-vitro and in-vivo testing.
Methodological innovation also presents significant opportunities. Advanced spectroscopic techniques, such as two-dimensional NMR and solid-state NMR, could provide deeper insights into the compound's structure and dynamics in different environments. The application of high-throughput screening (HTS) methods could rapidly assess the biological activity of a large library of related derivatives against a wide array of targets. ontosight.ai
Furthermore, the unexpected formation of amide derivatives under certain reaction conditions, as has been observed in related syntheses, highlights the need for further mechanistic studies. mdpi.com Investigating the reaction kinetics and employing advanced analytical techniques to identify transient intermediates could lead to more controlled and efficient synthetic protocols. Collaboration with chemical engineers could also be valuable for optimizing reaction conditions and scaling up the synthesis of promising compounds for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
